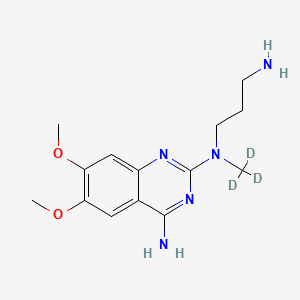

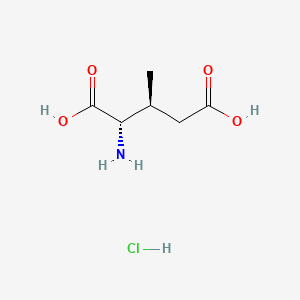

3-(2-Aminoethoxy)-5-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s a colorless liquid with a faint fishlike odor . “3-(2-Aminoethoxy)propanoic acid” is a white to yellow to brown solid or semi-solid or liquid .

Synthesis Analysis

A method for synthesizing “2-(2-aminoethoxy)ethanol” includes the steps of producing “2-(2-phthalimidoethoxy)ethanol” by reacting “5-tosyloxy-3-oxapentanol” with potassium phthalate and converting the “2-(2-phthalimidoethoxy)ethanol” to the “2-(2-aminoethoxy)ethanol” by reacting the “2-(2-phthalimidoethoxy)ethanol” with hydrazine monohydrate .

Molecular Structure Analysis

The molecular formula for “3-(2-Aminoethoxy)propanoic acid” is C5H11NO3 . For “2-(2-Aminoethoxy)ethanol”, the molecular formula is C4H12N2O .

Chemical Reactions Analysis

“2-(2-Aminoethoxy)ethanol” neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)ethanol” is water-soluble and combustible but difficult to ignite. It’s corrosive to tissue and combustion produces toxic oxides of nitrogen . “3-(2-Aminoethoxy)propanoic acid” is a white to yellow to brown solid or semi-solid or liquid .

Applications De Recherche Scientifique

Molecular Interactions and Hydrogen Bonding

3-(2-Aminoethoxy)-5-methoxyphenol, as a derivative of methoxyphenols, is relevant in the study of molecular interactions, particularly hydrogen bonding. Methoxyphenols, including 3-methoxyphenol derivatives, are structural components of various antioxidants and biologically active molecules. These compounds can form strong inter- and intramolecular hydrogen bonds, which are crucial for their interaction with other molecules. Research has focused on understanding the thermochemical properties and hydrogen bonding capabilities of methoxyphenols, which can elucidate the behavior of 3-(2-Aminoethoxy)-5-methoxyphenol in biological systems and its potential as a building block in synthetic chemistry (Varfolomeev et al., 2010).

Synthesis and Biochemical Applications

The synthesis and modification of compounds structurally related to 3-(2-Aminoethoxy)-5-methoxyphenol have been explored for various biochemical applications. For instance, the protection of exocyclic amino groups of nucleosides using methoxyphenoxybenzoyl groups has been investigated. This method demonstrates high selectivity and stability, which are beneficial in the synthesis of oligodeoxyribonucleotides, indicating potential applications of 3-(2-Aminoethoxy)-5-methoxyphenol in nucleic acid chemistry (Mishra & Misra, 1986).

Antioxidant Properties and Biological Activity

The antioxidant properties and biological activity of methoxyphenols, including compounds similar to 3-(2-Aminoethoxy)-5-methoxyphenol, have been extensively studied. These compounds are known for their radical-scavenging abilities and potential therapeutic applications as chemopreventive and anticancer agents. Research into the dimerization of o-methoxyphenols and their derivatives has shown significant biological activities, which might extend to 3-(2-Aminoethoxy)-5-methoxyphenol, suggesting its role in designing new drugs with enhanced efficacy (Fujisawa et al., 2005).

Material Science and Environmental Applications

In material science and environmental applications, derivatives of 3-(2-Aminoethoxy)-5-methoxyphenol have been explored for their potential in adsorption and recovery processes. Studies on the modification of adsorbents with methoxybenzoic acid derivatives demonstrate improved uptake capacities for metal ions, suggesting that 3-(2-Aminoethoxy)-5-methoxyphenol could be utilized in the development of efficient adsorbents for water purification and metal recovery processes (Gunjate et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 3-(2-Aminoethoxy)-5-methoxyphenol is the Monoamine Oxidase (MAO) enzyme . This enzyme is responsible for the metabolism of neurotransmitters and other biogenic amines .

Mode of Action

3-(2-Aminoethoxy)-5-methoxyphenol interacts with its target by inhibiting the MAO enzyme . This inhibition prevents the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

The compound affects the biochemical pathway involving the metabolism of neurotransmitters. By inhibiting the MAO enzyme, it disrupts the normal breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine . This leads to an increase in the levels of these neurotransmitters, which can have various downstream effects depending on the specific neurotransmitter involved .

Result of Action

The inhibition of the MAO enzyme by 3-(2-Aminoethoxy)-5-methoxyphenol results in increased levels of neurotransmitters. This can lead to enhanced neurotransmission, which may have various effects at the molecular and cellular levels, depending on the specific neurotransmitter involved .

Safety and Hazards

Orientations Futures

Istaroxime, a drug that contains a similar structure to “2-(2-Aminoethoxy)ethanol”, has been developed as a non-glycoside inhibitor of the sodium-potassium-ATPase with additional stimulatory effects on the sarcoplasmic reticulum calcium pump (SERCA) and has shown lusitropic and inotropic properties in experimental and early clinical studies .

Propriétés

IUPAC Name |

3-(2-aminoethoxy)-5-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-8-4-7(11)5-9(6-8)13-3-2-10/h4-6,11H,2-3,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXYNAAMJBCKGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696548 |

Source

|

| Record name | 3-(2-Aminoethoxy)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethoxy)-5-methoxyphenol | |

CAS RN |

1076198-81-6 |

Source

|

| Record name | 3-(2-Aminoethoxy)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.